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molecular formula C6H7BrOS B8641322 (5-Bromo-3-methylthiophen-2-yl)methanol

(5-Bromo-3-methylthiophen-2-yl)methanol

Cat. No. B8641322
M. Wt: 207.09 g/mol
InChI Key: PZFBIYZQVJDUFH-UHFFFAOYSA-N
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Patent
US08003648B2

Procedure details

A mixture of 62.4 (3.58 mmol) and K2CO3 (0.99 g, 7.16 mmol) in MeOH (18 mL) was stirred for 5 Hours at room temperature. The mixture was filtered (DCM) and concentrated, and the crude product was chromatographed on silica gel (0-30% EtOAc/hexane) to afford 62.5 (0.61 g, 82%) as a yellow liquid. 1H NMR (400 MHz, CDCl3) δ 6.78 (s, 1H), 4.68 (s, 2H), 2.18 (s, 3H).
Name
62.4
Quantity
3.58 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.99 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Yield
82%

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][C:6]1[S:7][C:8]([Br:12])=[CH:9][C:10]=1[CH3:11])(=O)C.C([O-])([O-])=O.[K+].[K+]>CO>[Br:12][C:8]1[S:7][C:6]([CH2:5][OH:4])=[C:10]([CH3:11])[CH:9]=1 |f:1.2.3|

Inputs

Step One
Name
62.4
Quantity
3.58 mmol
Type
reactant
Smiles
C(C)(=O)OCC=1SC(=CC1C)Br
Name
Quantity
0.99 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
18 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 5 Hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered (DCM)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the crude product was chromatographed on silica gel (0-30% EtOAc/hexane)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(S1)CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.61 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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